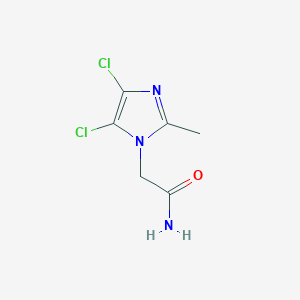

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide

Description

2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetamide is a substituted imidazole derivative characterized by a dichloro-substituted (positions 4 and 5) and methyl-substituted (position 2) imidazole core linked to an acetamide moiety. This structural framework confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O/c1-3-10-5(7)6(8)11(3)2-4(9)12/h2H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCGJBNLKAWXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and tolerance to various functional groups, including arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are often proprietary and may involve variations of the synthetic routes mentioned above. The scalability of these methods is crucial for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide exhibits significant antimicrobial activity. It has been evaluated against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

These findings suggest its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also shown effectiveness in anticancer research. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

This indicates that this compound could be a candidate for further development as an anticancer therapeutic.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50%.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing new drugs due to its biological activities. Its versatility as a building block for synthesizing more complex molecules further enhances its industrial relevance.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related imidazole and acetamide derivatives, focusing on substitutions, functional groups, and inferred properties.

Structural Analogues with Modified Functional Groups

- 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide (CAS: 175201-50-0): Key Difference: Replaces the acetamide (-NHCOCH₃) group with a thioamide (-NHCSCH₃).

- 1H-Imidazol-2-ylmethanol hydrochloride (CAS: 116177-22-1): Key Difference: Substitutes the acetamide with a hydroxymethyl (-CH₂OH) group. Implications: The polar hydroxyl group may enhance solubility in aqueous media but reduce membrane permeability relative to the acetamide derivative .

Halogen-Substituted Imidazole Derivatives

- 4-Chloroimidazole and 5-Chloro-1-methylimidazole: Key Differences: Mono-chloro substitution (vs. 4,5-dichloro) and absence of the acetamide side chain. Implications: Dichloro substitution increases electron-withdrawing effects, which could stabilize the imidazole ring and influence reactivity in nucleophilic aromatic substitution reactions .

- 4,5-Dichloro-1-methylimidazole :

Benzothiazole-Linked Acetamides (from EP3348550A1):

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.

- Key Differences :

- Replaces the imidazole core with a benzothiazole ring.

- Incorporates trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents on the benzothiazole or phenyl groups.

- Trifluoromethyl groups increase metabolic stability and lipophilicity, whereas methoxy groups may introduce hydrogen-bonding sites .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Functional Group | Key Properties Inferred |

|---|---|---|---|---|

| Target Compound | Imidazole | 4,5-dichloro, 2-methyl | Acetamide | Moderate lipophilicity, electron-deficient core |

| 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | Imidazole | 4,5-dichloro | Thioamide | Higher lipophilicity, altered reactivity |

| 1H-Imidazol-2-ylmethanol hydrochloride | Imidazole | - | Hydroxymethyl | High polarity, aqueous solubility |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Trifluoromethyl, phenyl | Acetamide | Enhanced metabolic stability, hydrophobic interactions |

Research Findings and Implications

- Electron-Withdrawing Effects: The 4,5-dichloro substitution in the target compound likely reduces electron density on the imidazole ring, making it less reactive toward electrophilic attack compared to mono-chloro analogs .

- Steric Considerations : The 2-methyl group may protect the acetamide linkage from enzymatic cleavage, a feature absent in 1-methylimidazole derivatives .

- Pharmacological Potential: Benzothiazole-linked acetamides (e.g., EP3348550A1 derivatives) demonstrate that acetamide moieties paired with aromatic heterocycles are viable in drug design, suggesting similar applications for the target compound .

Biological Activity

Overview

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide is a compound belonging to the imidazole family, characterized by its unique structure that includes two chlorine atoms and a methyl group on the imidazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name: 2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide

- CAS Number: 1219560-80-1

- Molecular Weight: 208.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can engage with various enzymes and receptors, potentially inhibiting their activity. This inhibition disrupts critical biological processes in microorganisms and cancer cells, leading to their growth inhibition or death.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole, including this compound, demonstrate effectiveness against various bacterial strains.

| Bacterial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Bacillus subtilis | Moderate |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated the cytotoxic effects of imidazole derivatives against several cancer cell lines using the MTT assay.

These findings suggest that this compound could serve as a promising lead for developing new anticancer agents.

Study on Antimicrobial Effects

A comprehensive study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The study highlighted that compounds similar to this compound exhibited notable antibacterial activity when compared to standard antibiotics like Norfloxacin.

Evaluation of Antitumor Properties

Another significant investigation focused on the synthesis of acetohydrazide derivatives containing imidazole moieties. Among these derivatives, those structurally related to this compound showed promising results against multiple cancer cell lines with IC50 values ranging from 4 to 17 µM, indicating strong potential for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with imidazole ring formation followed by functionalization. A common approach includes:

- Step 1 : Cyclization of precursors (e.g., dichloroacetamide derivatives) under acidic or basic conditions to form the imidazole core .

- Step 2 : Introduction of the methyl group at the 2-position via alkylation or nucleophilic substitution.

- Step 3 : Acetamide linkage formation using chloroacetyl chloride or similar reagents under anhydrous conditions .

Purity Control : Post-synthesis purification via recrystallization (using solvents like ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using HPLC (>95%) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group), δ 4.1–4.3 ppm (acetamide CH₂), and aromatic protons (δ 7.0–7.5 ppm) confirm substituent positions .

- ¹³C NMR : Carbonyl resonance at ~170 ppm (acetamide C=O) and imidazole ring carbons (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns matching the structure .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (employing SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide and imidazole groups). For example, torsion angles between the imidazole ring and acetamide moiety can reveal steric effects influencing reactivity .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro/methyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) : Replace chloro groups with fluoro or methoxy groups to assess electronic effects on enzyme binding. Methyl group removal at the 2-position may reduce steric hindrance, enhancing interactions with hydrophobic pockets in target proteins .

- Experimental Design : Synthesize analogs via parallel synthesis, then evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays). Compare IC₅₀ values to identify critical substituents .

Q. What strategies address contradictory bioactivity data across studies?

- Assay Variability : Standardize conditions (e.g., cell lines, incubation time) to minimize discrepancies. For example, conflicting anticancer activity may arise from differences in cell permeability (test via logP measurements) .

- Data Validation : Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation alongside cytotoxicity data) to confirm mechanistic consistency .

Q. How can computational methods optimize experimental design for target binding?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Focus on hydrogen bonding between the acetamide carbonyl and kinase active sites .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Correlate RMSD values with experimental IC₅₀ .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) during imidazole cyclization. Monitor reaction kinetics (in situ FTIR) to identify rate-limiting steps .

- Byproduct Management : Use LC-MS to detect and quantify side products (e.g., over-alkylated derivatives). Optimize stoichiometry (e.g., 1.2:1 ratio of chloroacetyl chloride to imidazole precursor) .

Q. How can structural analogs improve solubility without compromising activity?

- Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility. Measure logD (octanol/water partition coefficient) and compare with parent compound .

- Salt Formation : Prepare hydrochloride or mesylate salts. Test solubility in PBS (pH 7.4) and stability under physiological conditions .

Methodological Challenges

Q. What advanced techniques validate non-covalent interactions in protein-ligand complexes?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized target proteins.

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy contributions to binding, resolving discrepancies between docking predictions and activity data .

Q. How can high-throughput screening (HTS) pipelines be adapted for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.